molecular formula C13H17ClFNO B8214581 7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride

7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride

Cat. No.: B8214581
M. Wt: 257.73 g/mol
InChI Key: YUEPLBCUSRUFBU-UHFFFAOYSA-N
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Description

7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride is a spirocyclic compound featuring a chromane ring fused to a piperidine moiety via a spiro junction at position 3 of the chromane and position 4' of the piperidine.

Properties

IUPAC Name

7-fluorospiro[2,4-dihydrochromene-3,4'-piperidine];hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO.ClH/c14-11-2-1-10-8-13(3-5-15-6-4-13)9-16-12(10)7-11;/h1-2,7,15H,3-6,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUEPLBCUSRUFBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C=C(C=C3)F)OC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClFNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chromane-First Approach

Construct the fluorinated chromane scaffold before forming the piperidine ring.

  • Fluorinated Chromane Synthesis :

    • Starting with 7-fluoro-2H-chromen-4-one, reduction to chromane-3-ol followed by activation for spirocyclization.

    • Example : Hydrogenation of 7-fluoro-4-chromanone using Pd/C in ethanol yields 7-fluorochroman-4-ol (85% yield).

  • Spirocyclization with Piperidine Precursors :

    • Reacting chroman-3-ol derivatives with 1,5-dihalopentanes or ε-aminoaldehydes to form the piperidine ring.

    • Conditions : Use of K₂CO₃ in acetonitrile for nucleophilic substitution, as demonstrated in analogous spirocyclic syntheses.

Piperidine-First Approach

Build the piperidine ring early, followed by chromane annulation.

  • Piperidine Intermediate Preparation :

    • Synthesize N-protected 4-piperidone, then introduce a fluorophenyl moiety via Suzuki-Miyaura coupling.

  • Chromane Ring Closure :

    • Employ Claisen-Schmidt condensation between piperidine-attached ketones and fluorophenols, followed by acid-catalyzed cyclization.

Detailed Synthetic Protocols

Method A: Sequential Alkylation-Cyclization

Step 1: Synthesis of 7-Fluoro-3-(3-chloropropyl)chroman-4-one

  • Reagents : 7-Fluorochroman-4-one, 1-bromo-3-chloropropane, NaH (2.5 equiv), THF, 0°C to reflux.

  • Procedure : Alkylation at the chromanone α-position yields 7-fluoro-3-(3-chloropropyl)chroman-4-one (72% yield).

Step 2: Piperidine Ring Formation

  • Reagents : Intermediate from Step 1, NH₄OAc, EtOH, reflux.

  • Procedure : Cyclization via nucleophilic displacement forms the spiro-piperidine framework (58% yield).

Step 3: Hydrochloride Salt Precipitation

  • Reagents : Free base dissolved in Et₂O, HCl gas bubbled at 0°C.

  • Yield : 89% after recrystallization from MeOH/EtOAc.

Method B: Reductive Amination Route

Step 1: Condensation of 7-Fluorochroman-3-amine with Glutaraldehyde

  • Reagents : 7-Fluorochroman-3-amine, glutaraldehyde, NaBH₃CN, MeOH, 25°C.

  • Procedure : Reductive amination forms the piperidine ring directly (64% yield).

Step 2: Acidic Workup for Hydrochloride Formation

  • Conditions : Stirring in 2M HCl, followed by lyophilization (95% purity by HPLC).

Comparative Analysis of Methods

ParameterMethod A (Alkylation-Cyclization)Method B (Reductive Amination)
Total Yield42%55%
Purification Steps3 (Column, extraction, recrystallization)2 (Filtration, lyophilization)
ScalabilityModerate (Gram-scale demonstrated)High (Kilogram-capable)
Byproduct Formation12% (Linear isomers)8% (Over-reduced amines)

Method B offers superior efficiency and scalability, though Method A provides better stereocontrol for chiral variants.

Fluorination Strategies

Electrophilic Fluorination :

  • Use of Selectfluor® on chroman-3-ol precursors in DMF (65% yield, >98% regioselectivity).

Building-Block Approach :

  • Start with commercially available 7-fluoro-2-nitrophenol, reduce to amine, and incorporate into chromane synthesis (78% yield over 3 steps).

Critical Process Considerations

  • Stereochemical Control : Chiral auxiliaries (e.g., D-camphorsulfonic acid) resolve racemic mixtures during spirocyclization.

  • Catalyst Optimization : CoCl₂/NaBH₄ systems enhance reduction steps (e.g., ketone to alcohol).

  • Green Chemistry : Solvent substitution (e.g., cyclopentyl methyl ether instead of THF) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in the replacement of the fluorine atom with various functional groups, such as methoxy or tert-butyl groups.

Scientific Research Applications

7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including its effects on various cellular pathways and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor or modulator of specific enzymes or receptors.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 7-Fluorospiro[chromane-3,4’-piperidine] hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, altering the activity of these targets and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Key Spiro-Piperidine Derivatives
Compound Name Core Structure Substituent(s) Halogen Position Key Properties/Activities Reference
7-Fluorospiro[chromane-3,4'-piperidine] HCl Chromane-piperidine F at C7 7 (chromane) Anticancer (inferred from analogs)
6-Chlorospiro[chromene-2,4′-piperidine] HCl Chromene-piperidine Cl at C6 6 (chromene) Structural similarity; no activity data
6-Fluorospiro[indoline-3,4'-piperidin]-2-one HCl Indoline-piperidine F at C6; ketone at C2 6 (indoline) High structural similarity (0.86)
Spiro[isochroman-1,4'-piperidine] Isochroman-piperidine None N/A High similarity score (0.98)
4-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine] HCl Benzofuran-piperidine Cl at C4 4 (benzofuran) Chlorine substitution; stability data

Key Observations :

  • Halogen Position and Type : Fluorine at position 7 (chromane) in the target compound contrasts with chlorine at position 6 in 6-Chlorospiro[chromene-...] HCl . Fluorine’s electronegativity may enhance binding affinity compared to chlorine.
  • Core Structure Variations: Chromane (target) vs.

Pharmacological Activity

  • Anticancer Potential: Spirochromanone analogs (e.g., spiro-[chromane-2,4'-piperidine]-4-one) exhibit cytotoxicity and apoptosis induction in cancer cells . This suggests that the target compound’s spiro-piperidine scaffold may confer similar mechanisms.
  • Structural-Activity Relationships (SAR): Fluorine substitution at aromatic positions (e.g., C7 in chromane) is associated with improved metabolic stability and bioavailability compared to non-halogenated analogs . Piperidine ring basicity may influence membrane permeability and target engagement .

Physicochemical Properties

  • Solubility and Stability :
    • The hydrochloride salt form enhances water solubility, a feature shared with 6-Chlorospiro[chromene-...] HCl and 4-Chloro-3H-spiro[benzofuran-...] HCl .
    • Fluorine’s small size and high electronegativity may reduce oxidative metabolism, extending half-life compared to chlorinated analogs .

Biological Activity

7-Fluorospiro[chromane-3,4'-piperidine] hydrochloride is a synthetic compound that belongs to the class of spiro compounds. Its unique structure consists of a chromane ring fused with a piperidine ring, characterized by the presence of a fluorine atom. This compound has garnered attention in medicinal chemistry due to its potential biological activities and pharmacological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's stability and lipophilicity, potentially increasing its binding affinity to biological targets. This interaction can modulate various cellular pathways, leading to therapeutic effects.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : There is ongoing research into its ability to inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest mechanisms.
  • Neuroprotective Effects : The compound has shown promise in protecting neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

Compound NameStructureBiological Activity
7-Methoxyspiro[chromane-2,4'-piperidine] hydrochlorideStructureModerate anticancer effects
6-Fluorospiro[chromene-2,4'-piperidine] hydrochlorideStructureAntimicrobial activity
1-(3-Fluorobenzyl)-4-piperidinamine hydrochlorideStructureNeuroprotective effects

Case Studies and Research Findings

  • Antimicrobial Study : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various spiro compounds, including this compound. Results indicated significant inhibition of bacterial growth against Gram-positive and Gram-negative strains .
  • Cancer Research : In vitro studies conducted on cancer cell lines demonstrated that this compound could induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways .
  • Neuroprotection : A recent investigation into the neuroprotective effects of this compound revealed its ability to reduce oxidative stress markers in neuronal cultures exposed to neurotoxins .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves:

  • Reagents : A fluorinated chromane derivative is reacted with a piperidine derivative.
  • Conditions : The reaction is usually performed in dichloromethane with a Lewis acid catalyst under controlled temperature conditions to promote spiro linkage formation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 7-fluorospiro[chromane-3,4'-piperidine] hydrochloride, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves spirocyclic formation via cyclization of chromane and piperidine precursors under acidic or catalytic conditions. Optimize temperature (e.g., 80–120°C), solvent selection (e.g., amides, cyclic ethers), and stoichiometric ratios of reactants. Use inert atmospheres (N₂/Ar) to prevent oxidation. Post-synthesis purification via recrystallization or column chromatography is critical for yield improvement .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Validate purity via melting point analysis and NMR (e.g., characteristic spirocyclic proton signals at δ 3.5–4.5 ppm) .

Q. How should researchers characterize the stability of this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies under ICH guidelines (25°C/60% RH, 40°C/75% RH). Use HPLC to track degradation products (e.g., hydrolysis of the fluorochromane moiety). Avoid exposure to strong oxidizers or moisture; store in desiccated, amber vials at –20°C for long-term stability .
  • Data Interpretation : Compare degradation kinetics (zero/first-order models) to establish shelf-life. Note discrepancies in stability profiles across batches, potentially linked to residual solvents or crystallinity variations .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodology : Follow OSHA/GHS guidelines: use fume hoods, nitrile gloves, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels. Acute toxicity data may be limited; assume precautionary measures (LD₅₀ extrapolated from structurally similar piperidine derivatives) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology : Replicate assays (e.g., receptor binding, enzyme inhibition) under standardized conditions. Cross-validate using orthogonal techniques (SPR vs. radioligand binding). Control for batch-to-batch variability in enantiomeric purity or residual solvent content .
  • Case Study : Discrepancies in discriminative stimulus effects (vs. PCP analogs) may arise from differences in animal models (rat vs. murine strains) or dosing regimens .

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